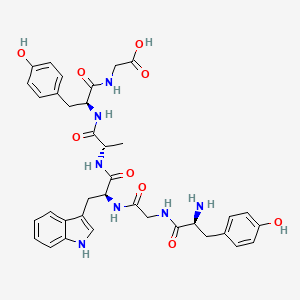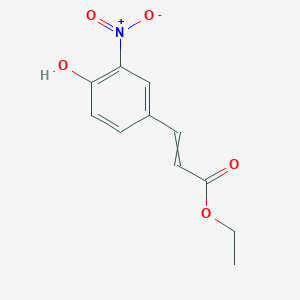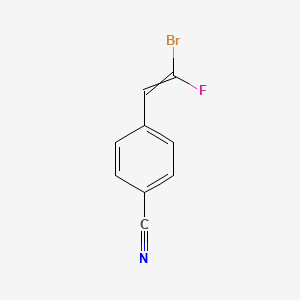![molecular formula C66H50P4 B15170335 [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane CAS No. 651022-22-9](/img/structure/B15170335.png)
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is a complex organophosphorus compound. It is characterized by its multiple diphenylphosphanyl groups attached to a phenyl backbone. This compound is notable for its use as a ligand in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane typically involves the reaction of diphenylphosphine with a suitable halogenated aromatic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential in catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology and Medicine
While its direct applications in biology and medicine are limited, the metal complexes formed with this ligand can be explored for potential therapeutic uses, such as in drug delivery systems or as imaging agents.
Industry
In the industrial sector, this compound is valuable in the development of catalysts for various chemical processes, including polymerization and fine chemical synthesis.
Wirkmechanismus
The mechanism by which [2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic cycles. The multiple phosphine groups enhance its ability to form strong bonds with metals, thereby improving the efficiency of catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane bridge.
1,2-Bis(diphenylphosphino)benzene: A ligand with two diphenylphosphino groups attached to a benzene ring.
Uniqueness
[2-[2,4-Bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane is unique due to its multiple phosphine groups attached to a single phenyl backbone, providing a high degree of steric and electronic flexibility. This makes it particularly effective in forming stable complexes with a wide range of metals, enhancing its utility in various catalytic applications.
Eigenschaften
CAS-Nummer |
651022-22-9 |
|---|---|
Molekularformel |
C66H50P4 |
Molekulargewicht |
967.0 g/mol |
IUPAC-Name |
[2-[2,4-bis(diphenylphosphanyl)-5-(2-diphenylphosphanylphenyl)phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C66H50P4/c1-9-29-51(30-10-1)67(52-31-11-2-12-32-52)63-47-27-25-45-59(63)61-49-62(60-46-26-28-48-64(60)68(53-33-13-3-14-34-53)54-35-15-4-16-36-54)66(70(57-41-21-7-22-42-57)58-43-23-8-24-44-58)50-65(61)69(55-37-17-5-18-38-55)56-39-19-6-20-40-56/h1-50H |
InChI-Schlüssel |
LEADEZQKQODOMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC(=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9P(C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)







![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)

![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)


![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
